molecular formula C12H13NO2 B11895323 6,7-Dimethoxy-1-naphthalenamine CAS No. 52401-42-0

6,7-Dimethoxy-1-naphthalenamine

Cat. No.: B11895323
CAS No.: 52401-42-0
M. Wt: 203.24 g/mol
InChI Key: XWSTYNKWYKLHFJ-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1-naphthalenamine: is an organic compound with the molecular formula C12H13NO2 . It is a derivative of naphthalene, characterized by the presence of two methoxy groups at the 6th and 7th positions and an amine group at the 1st position.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Cyclization Method: One common method involves the cyclization of starting compounds under acidic conditions.

    Industrial Production: Industrial production methods often involve the use of strong inorganic acids, such as polyphosphoric acid or phosphorus oxychloride, to catalyze the cyclization process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 6,7-Dimethoxy-1-naphthalenamine can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as halides or alkoxides.

Major Products

    Oxidation: Naphthoquinones.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted naphthalenes depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and pathways.

Biology

  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine

  • Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting specific biological pathways.

Industry

  • Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-1-naphthalenamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structural modifications. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary based on the specific application and structural modifications of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • 6,7-Dimethoxy-1-naphthalenamine is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Its methoxy and amine groups contribute to its reactivity and potential applications in diverse fields.

Properties

CAS No.

52401-42-0

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

6,7-dimethoxynaphthalen-1-amine

InChI

InChI=1S/C12H13NO2/c1-14-11-6-8-4-3-5-10(13)9(8)7-12(11)15-2/h3-7H,13H2,1-2H3

InChI Key

XWSTYNKWYKLHFJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=CC=C2N)OC

Origin of Product

United States

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